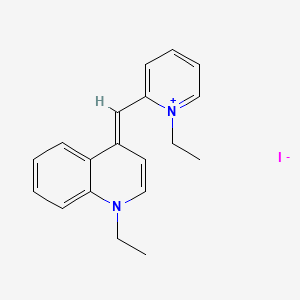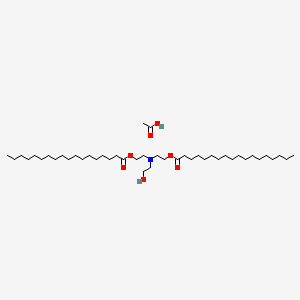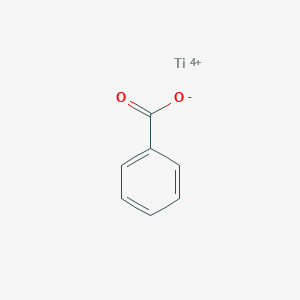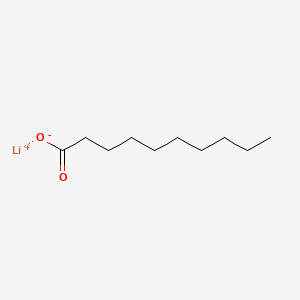
Lithium decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium decanoate is a lithium salt of decanoic acid, a fatty acid with a ten-carbon chain. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound combines the properties of lithium, a highly reactive alkali metal, with decanoic acid, which is known for its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium decanoate can be synthesized through a straightforward reaction between lithium hydroxide and decanoic acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide reacts with decanoic acid to form this compound and water:
LiOH+C9H19COOH→C9H19COOLi+H2O
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include steps to purify the reactants and the final product to ensure high purity and consistency. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Lithium decanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium carbonate and other by-products.
Reduction: Under specific conditions, this compound can be reduced, although this is less common.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lithium carbonate and decanoic acid derivatives.
Reduction: Reduced forms of decanoic acid.
Substitution: New salts formed by replacing lithium with another cation.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lithium decanoate is used as a reagent in organic synthesis. It can act as a catalyst or a reactant in various chemical reactions, particularly those involving fatty acids and their derivatives.
Biology
This compound has been studied for its potential biological effects, including its antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine
In medicine, this compound is being explored for its potential use in treating mood disorders, similar to other lithium salts. Its unique properties may offer advantages over traditional lithium compounds.
Industry
In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. Its ability to form stable emulsions makes it valuable in various applications.
Mecanismo De Acción
The mechanism of action of lithium decanoate involves its interaction with cellular components. Lithium ions can affect various signaling pathways, including those involving neurotransmitters and enzymes. The decanoate moiety may also contribute to its biological effects by interacting with cell membranes and other structures.
Comparación Con Compuestos Similares
Similar Compounds
Lithium carbonate: Commonly used in medicine for treating bipolar disorder.
Lithium citrate: Another lithium salt used in psychiatric treatments.
Sodium decanoate: A sodium salt of decanoic acid with similar antimicrobial properties.
Uniqueness
Lithium decanoate is unique due to its combination of lithium and decanoic acid properties. This dual functionality allows it to be used in diverse applications, from medicine to industry. Its specific interactions with biological systems and chemical reactivity set it apart from other lithium salts.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique combination of lithium and decanoic acid properties makes it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.
Propiedades
Número CAS |
20336-95-2 |
|---|---|
Fórmula molecular |
C10H19LiO2 |
Peso molecular |
178.2 g/mol |
Nombre IUPAC |
lithium;decanoate |
InChI |
InChI=1S/C10H20O2.Li/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
POYDCAKGHSRECA-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


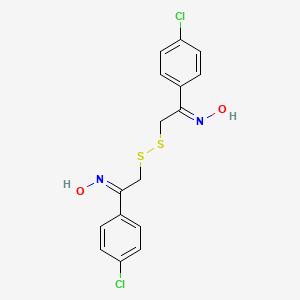
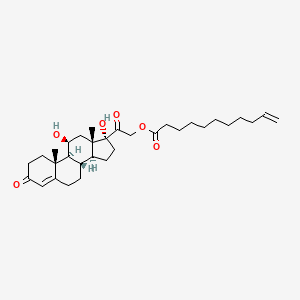
![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
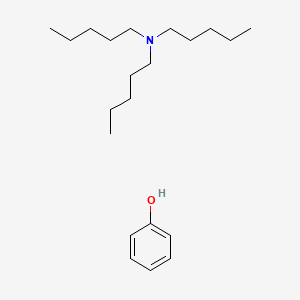
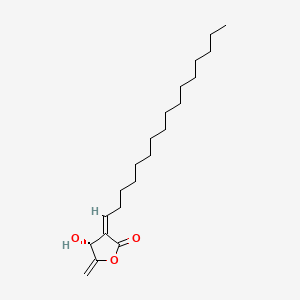
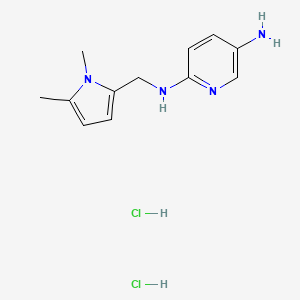
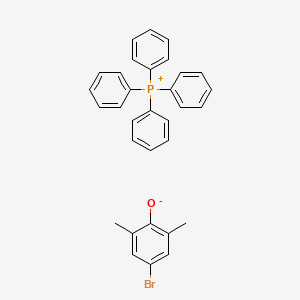
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
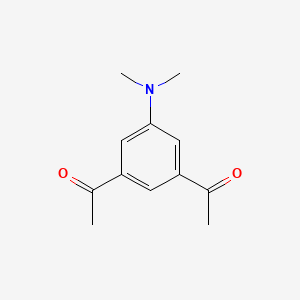
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)
